2-(Bromomethyl)-2-ethyloxane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
2-(bromomethyl)-2-ethyloxane |
InChI |
InChI=1S/C8H15BrO/c1-2-8(7-9)5-3-4-6-10-8/h2-7H2,1H3 |
InChI Key |
DYKDPXRVZFKPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCO1)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromomethyl 2 Ethyloxane
De Novo Synthetic Routes to the 2-Ethyloxane Core with Bromomethyl Introduction
De novo synthesis offers a versatile platform for accessing 2-(bromomethyl)-2-ethyloxane, primarily through the cyclization of carefully designed acyclic precursors. These methods allow for the precise placement of the ethyl and bromomethyl (or a precursor hydroxymethyl) group at the C2 position.
Intramolecular Cyclization Strategies
Intramolecular cyclization of unsaturated diols is a prominent strategy for the formation of substituted tetrahydropyrans. In the context of this compound, a key precursor would be a molecule such as 3-ethyl-3-(hydroxymethyl)hept-6-en-1-ol. The synthesis of this specific diol has not been extensively documented, but analogous structures can be prepared through standard organic transformations. The subsequent cyclization can be promoted by various reagents.
One effective method is the intramolecular hydroalkoxylation of an unsaturated alcohol. This reaction can be catalyzed by acids or metal complexes. For instance, the acid-catalyzed cyclization of allylsilyl alcohols has been shown to produce polysubstituted tetrahydropyrans with excellent diastereoselectivity, including the formation of a quaternary stereocenter at the C2 position. uva.es This approach offers a pathway to stereocontrolled synthesis.
The general reaction conditions for such intramolecular cyclizations are summarized in the table below:
| Cyclization Method | Catalyst/Reagent | Precursor Type | Key Features |
| Acid-Catalyzed Hydroalkoxylation | Brønsted or Lewis Acids | Unsaturated Diol/Alcohol | Atom economical, can be highly stereoselective. |
| Oxymercuration-Demercuration | Hg(OAc)₂, NaBH₄ | Unsaturated Alcohol | Classic method, often proceeds with Markovnikov selectivity. |
| Palladium-Catalyzed Cyclization | Pd(II) catalysts | Unsaturated Hydroperoxides | Forms cyclic peroxides, adaptable for ether synthesis. |
Precursor Functionalization and Bromination Techniques
A common and practical approach within the de novo framework involves the synthesis of a precursor molecule, 2-ethyl-2-(hydroxymethyl)oxane, followed by the conversion of the primary alcohol to the corresponding bromide.
The synthesis of 2-ethyl-2-(hydroxymethyl)oxane can be envisioned through several routes, including the Prins cyclization. The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org For the target molecule, a reaction between a suitable homoallylic alcohol and formaldehyde or a formaldehyde equivalent could construct the desired 2,2-disubstituted tetrahydropyran (B127337) skeleton.
Once the precursor alcohol, 2-ethyl-2-(hydroxymethyl)oxane, is obtained, the hydroxymethyl group can be converted to a bromomethyl group using standard brominating agents. Phosphorus tribromide (PBr₃) and the Appel reaction (using triphenylphosphine and a bromine source like carbon tetrabromide or N-bromosuccinimide) are commonly employed for this transformation. commonorganicchemistry.comorgosolver.commasterorganicchemistry.commasterorganicchemistry.comyoutube.com These reactions typically proceed via an Sₙ2 mechanism.
| Bromination Reagent | Typical Conditions | Mechanism | Notes |
| Phosphorus Tribromide (PBr₃) | Pyridine or neat | Sₙ2 | Effective for primary and secondary alcohols. orgosolver.commasterorganicchemistry.commasterorganicchemistry.com |
| Appel Reaction (PPh₃/CBr₄ or NBS) | Inert solvent (e.g., CH₂Cl₂) | Sₙ2 | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |
| Thionyl Bromide (SOBr₂) | Varies | Sₙ2 | Highly reactive. commonorganicchemistry.com |
Targeted Introduction of the Bromomethyl Group to Pre-formed Oxane Skeletons
An alternative synthetic strategy involves the modification of an existing oxane ring. This approach is contingent on the availability of a suitable starting material, such as 2-ethyl-2-methyloxane, and a method for the selective functionalization of the methyl group.
Selective Bromination Reactions
The direct and selective bromination of an unactivated methyl group on a pre-formed 2-ethyloxane ring presents a significant synthetic challenge. Radical halogenation reactions often lack the desired regioselectivity and can lead to a mixture of products. At present, there is a lack of established, high-yielding methods for the site-selective bromination of such a substrate to afford this compound.
One-Pot Synthesis Approaches
While a true one-pot synthesis of this compound from simple starting materials has not been reported, multi-step sequences performed in a single reaction vessel without isolation of intermediates are conceivable. For example, the formation of the oxane ring via an intramolecular cyclization could potentially be followed by an in-situ bromination of a precursor alcohol. However, the compatibility of the reagents and reaction conditions for both the cyclization and bromination steps would need to be carefully optimized to avoid side reactions and ensure a good yield of the final product.
Stereochemical Control in this compound Synthesis
The C2 carbon of this compound is a quaternary stereocenter, and therefore, the molecule is chiral. The stereoselective synthesis of this compound requires careful control during the ring-forming step.
Intramolecular cyclization reactions, particularly those that proceed through a chair-like transition state, can exhibit high levels of diastereoselectivity. uva.esrsc.orgrsc.org In such transition states, bulky substituents tend to occupy equatorial positions to minimize steric strain, which can dictate the stereochemical outcome at the newly formed stereocenters. For the synthesis of 2,2-disubstituted tetrahydropyrans, enantioselective "clip-cycle" approaches using chiral catalysts have been developed, offering high enantioselectivity. rsc.orgrsc.orgwhiterose.ac.uk These methods often involve the intramolecular oxa-Michael addition of an alcohol to an activated alkene.
The stereochemistry of the final product can also be influenced by the stereochemistry of the acyclic precursor. By using enantiomerically pure starting materials for the synthesis of the cyclization precursor, it is possible to obtain the desired enantiomer of the final product.
Catalytic Systems and Methodologies for this compound Derivatization
Transition Metal-Mediated Syntheses
There is no specific information available in the surveyed scientific literature regarding the use of transition metal catalysts for the derivatization of this compound. General methodologies for cross-coupling reactions, such as those catalyzed by palladium, nickel, or copper, are frequently employed for C-C, C-N, and C-O bond formation with alkyl halides. However, the application of these systems to this compound, including specific catalysts, ligands, reaction conditions, and resulting product yields, has not been reported.
Organocatalytic Transformations
Similarly, a thorough search of the scientific literature reveals no specific examples of organocatalytic transformations involving this compound. Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry. Common applications include asymmetric substitutions and annulations. Despite the broad utility of organocatalysts, their specific application to the derivatization of this compound is not documented in available research findings.
Due to the absence of specific research data, the generation of data tables detailing research findings for the catalytic derivatization of this compound is not possible.
Reaction Mechanisms of 2 Bromomethyl 2 Ethyloxane
Nucleophilic Substitution Reactions of the Bromomethyl Group
The bromomethyl group is the primary site for nucleophilic attack. However, the substrate's structure, analogous to a neopentyl halide, imposes significant constraints on classical substitution pathways. quora.comdoubtnut.com The carbon atom to which the bromomethyl group is attached (C2) is a quaternary center, leading to substantial steric hindrance.
The two primary mechanisms for nucleophilic substitution, SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular), are both significantly disfavored for 2-(Bromomethyl)-2-ethyloxane in their direct forms.
The SN2 pathway requires a backside attack by the nucleophile on the carbon atom bearing the leaving group. In this compound, the bulky ethyl group and the oxane ring at the adjacent C2 position effectively shield the electrophilic carbon from this approach. libretexts.orglibretexts.org This steric hindrance drastically reduces the rate of SN2 reactions, making them extremely slow compared to less hindered primary alkyl halides. acs.orgstackexchange.com Studies on analogous neopentyl systems have shown that SN2 reaction rates can be retarded by a factor of up to 10⁵. acs.org
The SN1 pathway involves the formation of a carbocation intermediate upon the departure of the leaving group. For this compound, this would result in a highly unstable primary carbocation. doubtnut.com The formation of this high-energy intermediate is energetically unfavorable, making the direct SN1 pathway unlikely under typical conditions. stackexchange.com However, if conditions force the departure of the bromide ion, the resulting carbocation will not persist and will instead undergo immediate rearrangement, as discussed in section 3.4.
| Characteristic | SN1 Pathway Analysis | SN2 Pathway Analysis |
|---|---|---|
| Rate Law | Rate = k[Substrate] (Unimolecular) | Rate = k[Substrate][Nucleophile] (Bimolecular) |
| Substrate Structure | Highly unfavorable due to primary carbocation formation. doubtnut.com | Highly unfavorable due to severe steric hindrance (neopentyl-like structure). libretexts.orgacs.org |
| Carbocation Intermediate | Yes, but a highly unstable primary carbocation that would immediately rearrange. stackexchange.com | No, proceeds through a five-coordinate transition state. |
| Stereochemistry | Leads to racemization (if a chiral center is formed). | Leads to inversion of configuration. savemyexams.com |
| Overall Feasibility | Very low, unless forced and always accompanied by rearrangement. | Extremely slow to negligible. stackexchange.com |
The C2 carbon of the oxane ring is a prochiral center. A nucleophilic substitution at the bromomethyl carbon creates a new molecule where this C2 carbon is now a stereocenter, provided the incoming nucleophile is different from the other substituents. The stereochemical outcome is intrinsically linked to the reaction mechanism. ochemtutor.com
In a theoretical SN2 reaction , the backside attack would lead to a predictable inversion of configuration at the methylene (B1212753) carbon. However, the chirality of the final product would be determined by the Cahn-Ingold-Prelog priority of the incoming nucleophile relative to the other groups. savemyexams.com
In a theoretical SN1 reaction , the formation of a planar primary carbocation would allow the nucleophile to attack from either face, leading to a racemic mixture of enantiomers. libretexts.org
Given that neither a pure SN1 nor SN2 reaction is favored, the most probable outcome under conditions that promote substitution involves carbocation rearrangement (see 3.4), which complicates the stereochemical prediction. The stereochemistry of the final product would depend on the stereoelectronics of the rearrangement step and the subsequent nucleophilic attack on the rearranged, more stable carbocation.
The nature of the leaving group is a critical factor in nucleophilic substitution reactions. The ability of a group to depart is inversely related to its basicity; weaker bases are better leaving groups. Bromine is considered a good leaving group. The reactivity of 2-(halomethyl)-2-ethyloxane would follow the general trend for alkyl halides, where iodides are the most reactive and fluorides are the least reactive. acs.org Sulfonate esters, such as tosylate and triflate, are excellent leaving groups and could be used to enhance the substrate's reactivity in substitution reactions, although the mechanistic hurdles of steric hindrance and rearrangement would remain. acs.org
| Leaving Group | Chemical Formula | Relative Reactivity | Conjugate Acid pKa |
|---|---|---|---|
| Iodide | I⁻ | Very High | -10 |
| Bromide | Br⁻ | High | -9 |
| Chloride | Cl⁻ | Moderate | -7 |
| Fluoride | F⁻ | Very Low | 3.2 |
| Triflate | CF₃SO₃⁻ | Excellent | ~ -14 |
| Tosylate | CH₃C₆H₄SO₃⁻ | Excellent | ~ -2.8 |
Radical Reaction Pathways Involving the Bromomethyl Moiety
The carbon-bromine bond in this compound can undergo homolytic cleavage under radical conditions, typically initiated by heat or ultraviolet (UV) light in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. rsc.orgnih.gov This generates a primary alkyl radical.
This compound + Initiator → 2-(Ethyl)-2-(methylradical)oxane + Br•
Once formed, this primary radical can undergo several key reactions:
Intermolecular Reactions: The radical can abstract a hydrogen atom from a donor molecule or add across a π-bond in an intermolecular fashion.
Intramolecular Hydrogen Atom Transfer (HAT): The radical center can abstract a hydrogen atom from another position within the same molecule. A 1,5-HAT from the C6 position of the oxane ring is plausible, leading to a more stable secondary or tertiary radical on the ring, depending on substitution. rsc.org
Radical Cyclization/Ring Opening: The oxane ring itself can be involved. The initial radical could induce ring opening via β-scission, a process observed in related cyclic ether radicals. warwick.ac.uk This would lead to an acyclic radical intermediate.
Electrophilic and Nucleophilic Reactivity of the Oxane Ring System
The oxane (tetrahydropyran) ring is a saturated ether and is generally unreactive under neutral or basic conditions. msu.edu Its reactivity is primarily centered on the oxygen atom.
Nucleophilic Character: The lone pairs of electrons on the oxygen atom impart Lewis basicity. The oxygen can be protonated by strong acids, activating the ring.
Electrophilic Reactivity (Ring Opening): Upon protonation, the oxane ring becomes susceptible to nucleophilic attack, leading to ring-opening. pearson.comorganic-chemistry.org A nucleophile can attack either C2 or C6. Attack at the more substituted C2 would be favored under SN1-like conditions (due to the formation of a more stable tertiary oxocarbenium ion), while attack at the less hindered C6 would be favored under SN2-like conditions. The presence of the electron-withdrawing bromomethyl group at C2 would influence the electronic properties and potentially the regioselectivity of this process. acs.org
Rearrangement Processes Induced by the Bromomethyl Group
Rearrangement processes are a dominant feature of the chemistry of neopentyl-type systems, particularly under conditions that favor carbocation formation (e.g., SN1 or E1 conditions). stackexchange.com If the bromide ion departs from this compound, the resulting unstable primary carbocation will undergo a rapid 1,2-shift to form a more stable carbocation. wikipedia.orgmychemblog.com
Two primary rearrangement pathways are plausible:
Wagner-Meerwein Rearrangement (1,2-Alkyl Shift): The most likely pathway involves the migration of the adjacent ethyl group from C2 to the methylene carbon. This rearranges the unstable primary carbocation into a more stable tertiary carbocation centered on C2 of the oxane ring. wikipedia.orgsioc-journal.cn This new carbocation can then be trapped by a nucleophile or solvent molecule, or it can undergo elimination to form an alkene.
Ring Expansion Rearrangement: A 1,2-shift involving one of the ring carbons (C-C bond migration) could also occur. For instance, migration of the C2-C3 bond to the exocyclic methylene carbon would result in the expansion of the six-membered oxane ring to a seven-membered oxepane (B1206615) ring with a carbocationic center.
These rearrangement reactions are often faster than direct nucleophilic attack on the primary center, meaning that products derived from rearrangement are frequently the major or sole products observed in reactions attempted under SN1 conditions. stackexchange.com
2 Bromomethyl 2 Ethyloxane As a Versatile Synthetic Intermediate
Carbon-Carbon Bond Forming Reactions
The presence of a bromomethyl group makes 2-(bromomethyl)-2-ethyloxane a prime candidate for reactions that construct new carbon-carbon bonds, a fundamental operation in the assembly of complex organic molecules.
Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. researchgate.netmdpi.comrsc.org It is conceivable that this compound could participate in various palladium-catalyzed cross-coupling reactions. For instance, in a Suzuki-type coupling, the compound could react with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govorganic-chemistry.orgnih.gov Similarly, Negishi and Stille couplings, employing organozinc and organotin reagents respectively, could also be viable pathways. sioc-journal.cn
The general scheme for a hypothetical Suzuki coupling reaction is presented below:
Table 1: Hypothetical Palladium-Catalyzed Suzuki Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Arylmethyl-2-ethyloxane |
This table represents a theoretical application and reaction conditions would require experimental optimization.
Challenges in these reactions might include the potential for β-hydride elimination if the organometallic partner possesses β-hydrogens, although this is less of a concern with a primary bromide. The choice of ligand on the palladium catalyst would be crucial to optimize reactivity and prevent side reactions. sioc-journal.cn
Alkylation of Carbanions and Enolates
As a primary alkyl halide, this compound is an excellent electrophile for the alkylation of carbanions and enolates. fiveable.melibretexts.orglibretexts.orgyoutube.com This reaction, proceeding via an SN2 mechanism, would involve the displacement of the bromide by a nucleophilic carbon, such as that from a malonic ester enolate or a ketone enolate. fiveable.melibretexts.orgsiue.edu
For example, the reaction with diethyl malonate in the presence of a base like sodium ethoxide would yield a substituted malonic ester, which can be further manipulated synthetically.
Table 2: Hypothetical Alkylation of Diethyl Malonate with this compound
| Enolate Source | Alkylating Agent | Base | Solvent | Product |
| Diethyl malonate | This compound | Sodium ethoxide | Ethanol | Diethyl 2-((2-ethyloxan-2-yl)methyl)malonate |
This table illustrates a classic C-C bond-forming reaction; specific yields would depend on optimized conditions.
The use of sterically hindered bases like lithium diisopropylamide (LDA) could be employed for the regioselective alkylation of unsymmetrical ketones. libretexts.orgsiue.edu
Stereoselective Bond Formation
Given that this compound possesses a chiral center at the C2 position of the oxane ring (if synthesized from an enantiomerically enriched precursor), its use in C-C bond-forming reactions opens up possibilities for stereoselective synthesis. slideshare.netwiley-vch.deddugu.ac.inalrasheedcol.edu.iqinflibnet.ac.insaskoer.ca In reactions with other chiral molecules, diastereoselective outcomes would be expected. The stereochemistry of the starting material could influence the stereochemical outcome of the product, particularly in reactions where the chiral center is in proximity to the reacting site. ucsd.edu
For instance, the alkylation of a chiral enolate with racemic this compound could potentially lead to the kinetic resolution of the racemic mixture, or to the formation of diastereomeric products that could be separated.
Carbon-Heteroatom Bond Forming Reactions
The electrophilic nature of the bromomethyl group also makes this compound a suitable substrate for forming bonds between carbon and various heteroatoms through nucleophilic substitution. nih.govmasterorganicchemistry.comchemguide.co.uklibretexts.orgsavemyexams.comsavemyexams.comlibretexts.org
Oxygen and Nitrogen Functionalization
Reactions with oxygen and nitrogen nucleophiles would proceed readily. For example, treatment with an alkoxide would yield an ether, while reaction with an amine would produce a substituted amine. chemguide.co.uksavemyexams.com These are standard SN2 reactions where the nucleophile displaces the bromide ion. ucsd.edumasterorganicchemistry.com
Table 3: Hypothetical C-O and C-N Bond Formation with this compound
| Nucleophile | Reagent | Product |
| Oxygen | Sodium methoxide | 2-Ethyl-2-(methoxymethyl)oxane |
| Nitrogen | Ammonia | (2-Ethyloxan-2-yl)methanamine |
These are fundamental nucleophilic substitution reactions.
Sulfur and Phosphorus Incorporations
Similarly, sulfur and phosphorus nucleophiles can be employed to introduce these heteroatoms. Thiolates would react to form thioethers, and phosphines could be used to generate phosphonium (B103445) salts, which are versatile intermediates in their own right, for example, in the Wittig reaction.
Table 4: Hypothetical C-S and C-P Bond Formation with this compound
| Nucleophile | Reagent | Product |
| Sulfur | Sodium thiophenolate | 2-Ethyl-2-((phenylthio)methyl)oxane |
| Phosphorus | Triphenylphosphine | (2-Ethyloxan-2-ylmethyl)triphenylphosphonium bromide |
These reactions would expand the synthetic utility of the title compound into organosulfur and organophosphorus chemistry.
Ring-Opening and Ring-Expansion Reactions of the 2-Ethyloxane Core
The tetrahydropyran (B127337) (oxane) ring is generally stable, but like other cyclic ethers, it can participate in ring-opening reactions under specific, often forceful, conditions. The substitution pattern of this compound influences the regiochemistry and feasibility of such transformations. Acid-catalyzed ring-opening, for instance, would involve protonation of the ether oxygen followed by nucleophilic attack. Due to the 2,2-disubstitution, both adjacent carbon atoms (C2 and C6) are sterically hindered, making nucleophilic attack challenging compared to unsubstituted oxane.
More intriguing are the potential ring-expansion and ring-contraction reactions, which can be used to access different heterocyclic systems. A plausible pathway for ring expansion involves converting the bromomethyl group into a better leaving group, which could trigger a rearrangement. For example, a reaction analogous to the Tiffeneau-Demjanov rearrangement could be envisioned. Such transformations are known in related systems; for instance, certain tetra-substituted tetrahydrofurans bearing an iodomethyl group have been shown to undergo ring expansion to form tetrahydropyran derivatives. researchgate.net A similar process starting from this compound could lead to the formation of a seven-membered oxepane (B1206615) ring, a valuable scaffold in its own right. Conversely, ring-contraction reactions of substituted tetrahydropyrans have also been reported, offering a potential route to functionalized tetrahydrofuran (B95107) derivatives. acs.org
The following table summarizes potential transformations of the 2-ethyloxane core:
| Reaction Type | Potential Reagents | Plausible Product Type | Key Principle |
|---|---|---|---|
| Ring-Opening | Strong acid (e.g., HBr, HI) with heat | 5-Bromo-5-(bromomethyl)heptan-1-ol | Acid-catalyzed ether cleavage |
| Ring-Expansion | 1. AgNO3/H2O (to form alcohol) 2. NaNO2/HCl (to form diazonium salt) | 3-Ethyloxepan-3-carbaldehyde | Tiffeneau-Demjanov type rearrangement |
| Ring-Contraction | Nitrite-catalyzed oxidation with bromide acs.org | Substituted Acyl-tetrahydrofuran | Dehydrogenative dual functionalization acs.org |
Synthetic Utility in Complex Chemical Structure Construction
The dual functionality of this compound makes it a powerful building block for constructing complex molecular architectures. The bromomethyl group serves as a reactive handle for nucleophilic substitution, while the oxane ring provides a stable, polar, and stereochemically defined segment.
The tetrahydropyran motif is a cornerstone in the structure of numerous complex natural products, particularly marine polycyclic ethers like maitotoxin. acs.orgclockss.org The synthesis of these intricate molecules relies on the availability of functionalized tetrahydropyran building blocks. nih.govmdpi.com this compound can serve as such a block. The primary bromide is an excellent electrophile for SN2 reactions, allowing it to be coupled with a wide range of nucleophiles.
This reactivity can be harnessed to construct polycyclic systems through several strategic approaches:
Intermolecular Coupling followed by Cyclization: The compound can be attached to another molecular fragment via substitution of the bromide. A subsequent intramolecular cyclization, such as a radical cyclization or an oxa-Michael addition, can then form a new ring fused or bridged to the oxane core. mdpi.com
Intramolecular Cyclization: After modification of the ethyl group to contain a nucleophilic center, an intramolecular SN2 reaction could lead to the formation of a spirocyclic or fused ring system.
Diels-Alder and other Pericyclic Reactions: While the saturated oxane ring itself is not a diene, it can be a substituent on a diene or dienophile, influencing the stereochemical outcome of cycloaddition reactions used to build polycyclic frameworks. rsc.org
The stereoselective synthesis of polysubstituted tetrahydropyrans is a significant area of research, with methods like acid-mediated cyclization of silylated alkenols being developed to create specific substitution patterns, including vicinal quaternary and tertiary centers. uva.es
The incorporation of tetrahydropyran rings into larger molecules can significantly influence their physical and biological properties. The cyclic ether structure imparts polarity, can participate in hydrogen bonding, and introduces a flexible, non-aromatic segment into a molecular backbone. These features are valuable in the design of advanced organic materials.
Biologically Active Molecules: Tetrahydrofuran and tetrahydropyran skeletons are found in a wide array of natural products and are key structural elements in pharmaceuticals, including analgesics and antibiotics. researchgate.netperfumerflavorist.com They are also important components of many flavor and fragrance compounds, where the cyclic ether contributes to the molecule's specific odor profile. perfumerflavorist.com
Complex Natural Product Synthesis: Substituted tetrahydropyrans are crucial intermediates in the synthesis of ladder-shaped polyethers, such as maitotoxin. The synthesis of these large, complex molecules requires a substantial supply of precisely functionalized building blocks, for which flow chemistry methods are sometimes developed. clockss.org
One of the most significant applications of this compound is in polymer chemistry, specifically as an initiator for controlled radical polymerization (CRP) techniques. sigmaaldrich.com The carbon-bromine bond in the bromomethyl group is suitably labile to initiate polymerization under the right conditions.
Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. acs.org The success of ATRP relies on the use of an initiator, typically an alkyl halide, in conjunction with a transition-metal complex (e.g., a copper-ligand complex). acs.org
Any alkyl halide with an activating group on the α-carbon can potentially serve as an ATRP initiator. acs.org In this compound, the adjacent ether oxygen and the additional alkyl substituent provide sufficient activation for the C-Br bond to be homolytically cleaved by the catalyst complex, generating a radical that initiates the polymerization of vinyl monomers. The key advantage of using this molecule as an initiator is that every resulting polymer chain will have a 2-ethyloxane group at its α-terminus. This end-functionalization can impart valuable properties to the bulk polymer, such as:
Modified Solubility: The polar oxane ring can enhance the solubility of non-polar polymers in more polar solvents.
Surface Activity: In block copolymers, the polar head group can drive self-assembly into micelles or other nanostructures.
Adhesion and Wettability: The terminal ether group can improve the adhesive properties of the polymer or alter the wettability of surfaces coated with it. sigmaaldrich.com
Site for Further Chemistry: The oxane ring can be a site for post-polymerization modification if it contains other functional groups or if it is opened under specific conditions.
The table below illustrates the potential of this compound as an ATRP initiator for various monomers.
| Monomer | Resulting Polymer | Properties Conferred by the 2-Ethyloxane Terminus |
|---|---|---|
| Styrene | Polystyrene with a terminal 2-ethyloxane group | Introduces a polar head group to a non-polar polymer, potentially creating an amphiphilic macromolecule. |
| Methyl Methacrylate (MMA) | Poly(methyl methacrylate) with a terminal 2-ethyloxane group | Enhances solubility in certain organic solvents and can influence the glass transition temperature. |
| n-Butyl Acrylate | Poly(n-butyl acrylate) with a terminal 2-ethyloxane group | Modifies the properties of the resulting elastomer, potentially affecting its surface energy and adhesive characteristics. |
| Acrylic Acid (protected, then deprotected) | Poly(acrylic acid) with a terminal 2-ethyloxane group | Creates a well-defined polyelectrolyte with a unique, non-ionic terminal group, suitable for hydrogels or pH-responsive materials. sigmaaldrich.com |
Advanced Spectroscopic Characterization and Mechanistic Insights for 2 Bromomethyl 2 Ethyloxane
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic compounds in solution. longdom.org For 2-(Bromomethyl)-2-ethyloxane, the presence of a quaternary chiral center at the C2 position of the oxane ring introduces significant complexity and rich stereochemical information into its NMR spectra.
The chirality at C2 renders the geminal protons of the adjacent methylene (B1212753) groups (the -CH₂- in the ethyl group and the -CH₂Br group) diastereotopic. masterorganicchemistry.com This means they are chemically non-equivalent and will exhibit different chemical shifts, appearing as distinct signals in the ¹H NMR spectrum. masterorganicchemistry.com These protons would each appear as a doublet of doublets, resulting from geminal coupling to each other and vicinal coupling to protons on the neighboring carbon.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are vital for establishing the connectivity of protons within the molecule. longdom.org Cross-peaks in a COSY spectrum would confirm the coupling relationships between the diastereotopic protons and adjacent protons in the ethyl group and the oxane ring. longdom.org Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which is crucial for determining the relative stereochemistry and preferred conformation of the molecule. uci.edu For instance, NOE correlations between the protons of the ethyl group and specific protons on the oxane ring can help define the spatial orientation of the substituents.
The oxane ring itself is not planar and typically adopts a chair conformation to minimize steric strain. The two substituents at C2 (ethyl and bromomethyl) will occupy specific positions in this conformation. Conformational analysis, often aided by variable-temperature NMR studies, can provide insights into the dynamics of ring-flipping and the energetic preference for different conformers. asianpubs.orgdiva-portal.org The coupling constants (³J values) between vicinal protons on the oxane ring are particularly informative, as their magnitude depends on the dihedral angle between the protons, as described by the Karplus equation.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are illustrative and based on standard chemical shift ranges and coupling constant principles.
| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|---|
| Hₐ (CH₂Br) | 3.55 | d | J(Hₐ, Hₓ) = 10.5 (geminal) | |
| Hₓ (CH₂Br) | 3.45 | d | J(Hₓ, Hₐ) = 10.5 (geminal) | |
| Hₑ (CH₂CH₃) | 1.70 | dq | J(Hₑ, Hᵩ) = 14.0 (geminal), J(Hₑ, CH₃) = 7.5 (vicinal) | |
| Hᵩ (CH₂CH₃) | 1.60 | dq | J(Hᵩ, Hₑ) = 14.0 (geminal), J(Hᵩ, CH₃) = 7.5 (vicinal) | |
| CH₂CH₃ | 0.90 | t | J(CH₃, CH₂) = 7.5 (vicinal) | |
| Ring Protons | 1.40 - 1.90, 3.50 - 3.80 | m | - | |
| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) | ||
| C2 (Quaternary) | 75.0 | |||
| CH₂Br | 38.0 | |||
| CH₂CH₃ | 28.0 | |||
| CH₂CH₃ | 8.0 | |||
| C6 (Ring) | 68.0 |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. utdallas.edu In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions. gbiosciences.com
For this compound, the mass spectrum is expected to be particularly informative due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.5% and 49.5%, respectively). libretexts.orgmsu.edu Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an M⁺ and M+2 peak) separated by two m/z units, with a relative intensity ratio of approximately 1:1. chemguide.co.uk This isotopic signature is a definitive marker for the presence of bromine.
The fragmentation of the molecular ion of this compound would likely proceed through several key pathways common to ethers and halogenated alkanes:
Alpha-Cleavage: This is a dominant fragmentation pathway for ethers, involving the cleavage of a bond adjacent to the oxygen atom. miamioh.edu This can result in the loss of the ethyl radical ([M - C₂H₅]⁺) or the bromomethyl radical ([M - CH₂Br]⁺), leading to the formation of a stable oxonium ion.
Loss of a Bromine Radical: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine atom ([M - Br]⁺).
Ring Opening and Subsequent Fragmentation: The oxane ring can undergo cleavage, followed by a series of rearrangements and further fragmentation, leading to a complex pattern of lower mass ions. arizona.edu
Loss of HBr: Elimination of a hydrogen bromide molecule could occur, leading to a peak at [M - HBr]⁺•.
The elucidation of these pathways is aided by high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements, allowing for the determination of the elemental composition of each fragment ion. nih.gov
Table 2: Predicted Key Fragmentation Ions for this compound in EI-MS Molecular Weight of C₇H₁₃BrO: 208.01 (using ⁷⁹Br) and 210.01 (using ⁸¹Br)
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 208 / 210 | [C₇H₁₃BrO]⁺• | Molecular Ion (M⁺•) |
| 179 / 181 | [C₆H₁₀BrO]⁺ | Loss of •CH₃ (from ethyl group) |
| 129 | [C₇H₁₃O]⁺ | Loss of •Br |
| 115 / 117 | [C₂H₄Br]⁺ | Fragmentation involving ring cleavage |
| 109 | [C₆H₁₃O]⁺ | Alpha-cleavage: Loss of •CH₂Br |
| 81 | [C₅H₉O]⁺ | Ring fragmentation |
| 57 | [C₄H₉]⁺ | Alkyl fragment (butyl cation) |
| 43 | [C₃H₇]⁺ | Alkyl fragment (propyl cation) |
Infrared (IR) and Raman Spectroscopic Studies on Molecular Vibrations
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. pg.edu.pl For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa The IR spectrum of this compound is expected to show several characteristic absorption bands:
C-H Stretching: Absorptions in the 2850-2975 cm⁻¹ region corresponding to the stretching of C-H bonds in the ethyl group and the oxane ring. docbrown.info
C-O-C Stretching: A strong, characteristic band for the ether linkage, typically appearing in the 1150-1050 cm⁻¹ region. vscht.cz
CH₂ and CH₃ Bending: Vibrations around 1470 cm⁻¹ (CH₂ scissoring) and 1380 cm⁻¹ (CH₃ symmetric bending). vscht.cz
C-Br Stretching: A moderately intense absorption in the fingerprint region, typically between 650 and 550 cm⁻¹, which is indicative of the bromoalkane functional group. docbrown.info
Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a laser interacts with the molecule, and the scattered light is analyzed. nih.gov A vibrational mode is Raman active if it causes a change in the molecule's polarizability. ksu.edu.sa Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds and skeletal vibrations, making it an excellent complement to IR. For this compound, the Raman spectrum would highlight:
Symmetric C-H Stretching: Strong signals in the 2800-3000 cm⁻¹ region.
C-C Skeletal Vibrations: The carbon backbone of the oxane ring and ethyl group would produce characteristic bands in the 800-1200 cm⁻¹ range. nih.gov
C-Br Stretching: The carbon-bromine bond vibration is also Raman active and would appear in the 650-550 cm⁻¹ region.
Table 3: Predicted Principal Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| C-H Asymmetric/Symmetric Stretching | 2850 - 2975 | Strong | Strong |
| CH₂ Bending (Scissoring) | ~1470 | Medium | Medium |
| CH₃ Bending | ~1380 | Medium | Medium |
| C-O-C Asymmetric Stretching | 1150 - 1050 | Strong | Weak |
| C-C Skeletal Stretching | 800 - 1200 | Medium-Weak | Strong |
Time-Resolved Spectroscopic Investigations of Reaction Dynamics
Time-resolved spectroscopy provides unparalleled insight into the transient mechanisms of chemical reactions, allowing for the direct observation of short-lived intermediates and transition states on timescales ranging from femtoseconds to milliseconds. stfc.ac.uktaylorfrancis.com A key application for this compound would be to study the dynamics of a photochemical reaction, such as the photolysis of the carbon-bromine bond.
This could be investigated using a pump-probe experimental setup. mpg.de In this approach:
Pump: An ultrafast laser pulse (the "pump" pulse), tuned to an appropriate ultraviolet wavelength, would be used to excite the molecule and initiate the cleavage of the C-Br bond. This homolytic cleavage would generate a radical pair: the 2-ethyl-oxane-2-ylmethyl radical and a bromine radical.
Probe: A second, time-delayed laser pulse (the "probe" pulse) monitors the changes in the system following excitation. stfc.ac.uk The probe could be a broadband pulse for transient absorption spectroscopy or a specific wavelength for time-resolved IR or Raman spectroscopy. rsc.org
By varying the time delay between the pump and probe pulses, one can construct a "movie" of the reaction dynamics. mpg.de Time-resolved transient absorption spectroscopy would track the disappearance of the ground-state absorption of the parent molecule and the appearance of new absorption bands corresponding to the radical intermediates. Time-resolved vibrational spectroscopy could monitor the disappearance of the C-Br vibrational mode and the emergence of new modes associated with the radical species.
These experiments can reveal critical information about the primary photochemical event, including the timescale of bond cleavage, the influence of the solvent on the reaction (e.g., solvent cage effects), and the rates of subsequent processes like radical recombination or reaction with the solvent. researchgate.netuni-hamburg.de
Table 4: Conceptual Framework for a Time-Resolved Study of C-Br Bond Photolysis
| Time Delay | Event | Spectroscopic Signature (Transient Absorption) |
|---|---|---|
| t < 0 | Pre-excitation | Ground-state absorption of this compound. |
| t = 0 | Pump Pulse Excitation | Depletion of ground-state absorption (ground-state bleach). |
| 0 < t < 1 ps | C-Br Bond Cleavage | Rapid appearance of new absorption bands from the nascent radical pair. |
| 1 ps < t < 100 ps | Geminate Recombination / Solvent Relaxation | Decay of the initial radical signal as some pairs recombine within the solvent cage. Spectral shifts due to solvent reorganization around the radicals. |
Computational and Quantum Chemical Investigations of 2 Bromomethyl 2 Ethyloxane
Theoretical Elucidation of Reaction Mechanisms and Transition States
A comprehensive theoretical study of 2-(Bromomethyl)-2-ethyloxane would involve mapping the potential energy surfaces for its various potential reactions, such as nucleophilic substitution at the bromomethyl group or ring-opening reactions. Using quantum chemical methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), researchers could identify the structures of transition states connecting reactants to products.
For a typical SN2 reaction involving a nucleophile (Nu-) attacking the bromomethyl group, the reaction pathway could be modeled to determine the activation energy barrier.
Hypothetical Reaction Coordinate for an SN2 Reaction
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nu- | 0 |
| Transition State | [Nu···CH2(C6H12O)···Br]- | ΔE‡ |
This table is illustrative of data that would be generated from such a study.
Electronic Structure and Bonding Analysis
The electronic structure of this compound could be investigated through various computational techniques. A Natural Bond Orbital (NBO) analysis, for instance, would provide insights into the hybridization of atomic orbitals and the nature of the chemical bonds. The analysis would likely confirm the expected sp3 hybridization for the carbon atoms in the oxane ring and the ethyl group.
Furthermore, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The LUMO is expected to be localized primarily on the antibonding σ* orbital of the C-Br bond, indicating its role as the primary site for nucleophilic attack.
Conformational Analysis and Energetic Landscaping
The oxane ring in this compound can adopt several conformations, with the chair form being the most likely ground state. A detailed conformational analysis would involve systematically rotating the rotatable bonds, such as the C-C bond of the ethyl group and the C-C bond connecting the bromomethyl group, to identify all stable conformers.
Calculated Relative Energies of Hypothetical Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Chair-1 | Equatorial ethyl, axial bromomethyl | 0.0 |
| Chair-2 | Axial ethyl, equatorial bromomethyl | Value |
This table represents the type of data that would result from a conformational analysis.
Prediction of Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules. For this compound, methods such as DFT could be employed to calculate its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) can be predicted with high accuracy.
These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.
Predicted 13C NMR Chemical Shifts (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C(O) in oxane ring | Value |
| C(Br) | Value |
| CH2 in ethyl group | Value |
This table is a representation of predicted spectroscopic data.
Integration of Theoretical and Experimental Data for Mechanistic Understanding
The ultimate goal of such computational studies would be to integrate the theoretical findings with experimental data. For example, experimentally determined reaction rates could be compared with the computationally derived activation energies to validate the proposed reaction mechanism. Similarly, the predicted IR and NMR spectra would be compared with experimentally recorded spectra to confirm the identity and purity of this compound. This synergy between theory and experiment provides a powerful approach to understanding the chemical behavior of molecules.
Emerging Trends and Future Research Directions in 2 Bromomethyl 2 Ethyloxane Chemistry
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the synthesis of complex molecules, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. ijnc.irmdpi.com The synthesis of 2-(Bromomethyl)-2-ethyloxane and related oxetanes is an area ripe for the application of these principles.
Future research in this area is expected to focus on several key strategies:
Atom Economy: Developing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. acs.org Traditional syntheses of oxetanes often involve multi-step processes with the use of stoichiometric reagents, leading to significant waste. Future methods will likely prioritize catalytic approaches that improve atom economy.
Renewable Feedstocks: Exploration of bio-based starting materials for the synthesis of the oxetane (B1205548) core is a promising avenue. This could involve the use of renewable resources to construct the 1,3-diol precursors necessary for oxetane formation.
Solvent-Free and Aqueous-Phase Reactions: Minimizing or eliminating the use of hazardous organic solvents is a major goal of green chemistry. encyclopedia.pub Research into solvent-free reaction conditions, such as mechanochemical grinding or reactions in aqueous media, for the synthesis of this compound could significantly improve the environmental footprint of its production. mdpi.com
Catalytic Methods: The development of efficient catalytic systems for the cyclization of halohydrins or diols to form the oxetane ring is a critical area of research. This includes the use of earth-abundant metal catalysts or organocatalysts to replace traditional, often toxic, reagents.
A comparison of traditional versus potential green synthetic approaches is highlighted in the table below.
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Reagents | Stoichiometric, often hazardous | Catalytic, recyclable |
| Solvents | Volatile organic compounds | Solvent-free, water, or green solvents |
| Atom Economy | Often low | High |
| Energy Input | High temperatures and pressures | Ambient temperature and pressure |
| Waste Generation | Significant | Minimized |
Development of Highly Selective and Efficient Catalytic Transformations
The strained nature of the oxetane ring makes it susceptible to ring-opening reactions, providing a powerful tool for synthetic chemists. researchgate.net However, controlling the selectivity of these transformations is crucial. Future research will undoubtedly focus on the development of highly selective and efficient catalytic methods for the transformation of this compound.
Key areas of development include:
Regioselective Ring-Opening: The two distinct C-O bonds in the oxetane ring of this compound present a challenge for regioselective cleavage. Catalysts that can selectively activate one C-O bond over the other will enable the synthesis of a wider range of functionalized products. For instance, Lewis acid catalysts like tris(pentafluorophenyl)borane (B72294) have shown promise in the regioselective isomerization of 2,2-disubstituted oxetanes. researchgate.net
Stereoselective Reactions: For chiral applications, the development of enantioselective catalysts for the synthesis and transformation of this compound is paramount. This would allow for the creation of stereochemically defined molecules, which is critical in medicinal chemistry.
Tandem Catalysis: Designing catalytic systems that can mediate multiple transformations in a single pot, such as a ring-opening followed by a cross-coupling reaction, will improve efficiency and reduce the number of synthetic steps.
The following table summarizes potential catalytic transformations and their synthetic utility.
| Transformation | Catalyst Type | Potential Products |
| Regioselective Ring-Opening | Lewis Acids, Transition Metals | Functionalized homoallylic alcohols, diols |
| Asymmetric Ring-Opening | Chiral Catalysts | Enantioenriched building blocks |
| Polymerization | Cationic Initiators | Novel polyethers with tailored properties |
| Cross-Coupling | Transition Metals | Complex molecules with new C-C bonds |
Exploration of Novel Reactivity Patterns and Applications
While the ring-opening of oxetanes is a well-established area of study, there is still much to explore regarding the novel reactivity patterns of this compound. The presence of both a reactive oxetane ring and a versatile bromomethyl group opens up a wide array of synthetic possibilities.
Future research will likely investigate:
Dual Reactivity: Exploiting the reactivity of both the oxetane ring and the bromomethyl group in a controlled manner. This could involve sequential or orthogonal reactions to build molecular complexity. For example, the bromomethyl group can be used for nucleophilic substitution reactions, while the oxetane can undergo ring-opening.
Ring-Expansion Reactions: Developing methods to expand the four-membered oxetane ring into larger, more common heterocycles like tetrahydrofurans or tetrahydropyrans would be a valuable synthetic strategy. researchgate.net
Applications in Medicinal Chemistry: Oxetanes are increasingly being incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. nih.govacs.org The unique three-dimensional structure of this compound makes it an attractive scaffold for the design of new therapeutic agents.
Materials Science: The ability of oxetanes to undergo ring-opening polymerization makes them interesting monomers for the synthesis of novel polymers with unique thermal and mechanical properties. researchgate.net The ethyl and bromomethyl substituents on this compound could be used to tune the properties of the resulting polymers.
Advanced Computational Methodologies in Design and Discovery
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reactivity, the elucidation of reaction mechanisms, and the design of new molecules with desired properties. ijnc.ir The application of advanced computational methodologies to the study of this compound is a rapidly growing area.
Future computational studies will likely focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways of various transformations involving this compound, providing insights that can guide experimental work. nih.govnih.gov For example, DFT has been used to study the mechanism of oxetane formation and the Diels-Alder reactivity of oxetane-containing compounds. nih.govresearchgate.net
Catalyst Design: Computational screening can be employed to identify promising catalysts for the selective transformation of this compound, accelerating the discovery of new and efficient catalytic systems.
Prediction of Properties: Quantitative Structure-Activity Relationship (QSAR) and other in silico models can be used to predict the physicochemical and biological properties of derivatives of this compound, aiding in the design of new drugs and materials.
The table below outlines the application of various computational methods in the study of this compound.
| Computational Method | Application |
| Density Functional Theory (DFT) | Reaction mechanism, transition state analysis, reactivity prediction |
| Molecular Dynamics (MD) | Conformational analysis, polymer properties |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity |
| Virtual Screening | Identification of potential drug candidates |
Cross-Disciplinary Research Initiatives
The unique properties and reactivity of this compound make it a versatile platform for cross-disciplinary research, bridging the gap between fundamental organic chemistry and applied fields. frontiersin.orgresearchgate.net
Future research initiatives are expected to emerge at the interface of:
Chemistry and Biology: The use of this compound as a chemical probe to study biological processes or as a scaffold for the development of new bioactive compounds is a promising area of research. nih.gov The oxetane motif can act as a bioisostere for other functional groups, such as carbonyls, potentially leading to improved drug properties. nih.gov
Chemistry and Materials Science: The incorporation of this compound into polymers, liquid crystals, or other advanced materials could lead to the development of new technologies with tailored optical, electronic, or mechanical properties. ontosight.ai
Chemistry and Engineering: The development of scalable and continuous flow processes for the synthesis and transformation of this compound will be crucial for its industrial application. ijnc.ir
The potential for cross-disciplinary research highlights the broad impact that the chemistry of this compound and related oxetanes is poised to have in the coming years.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
